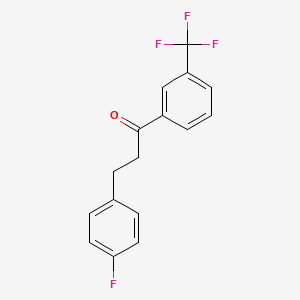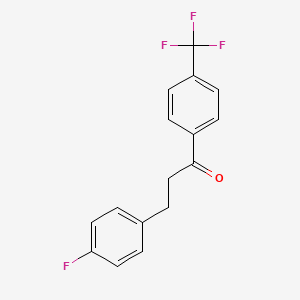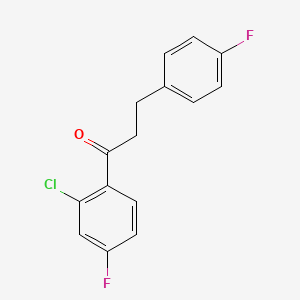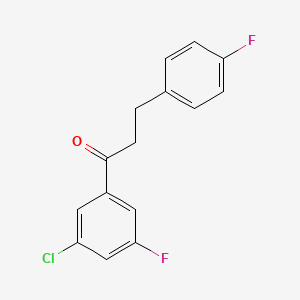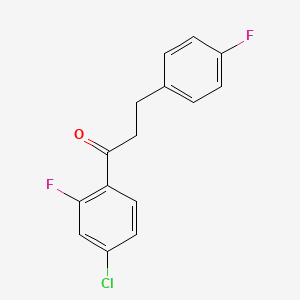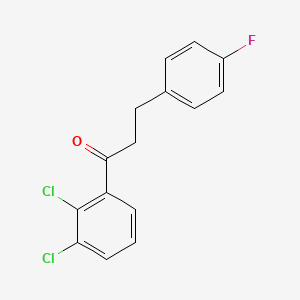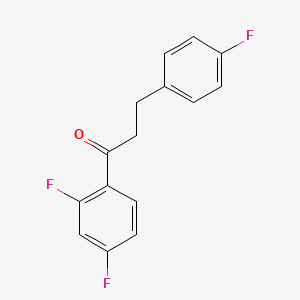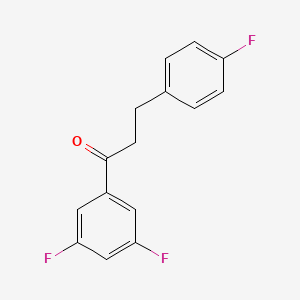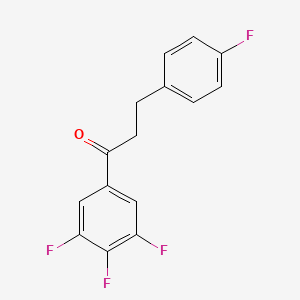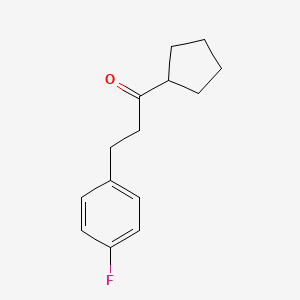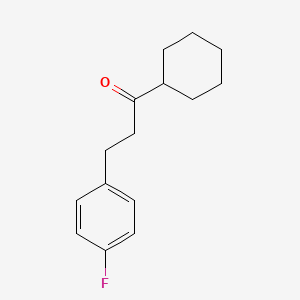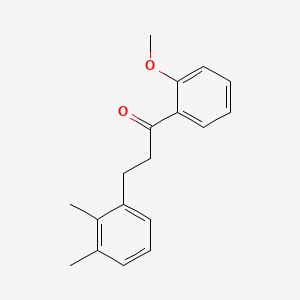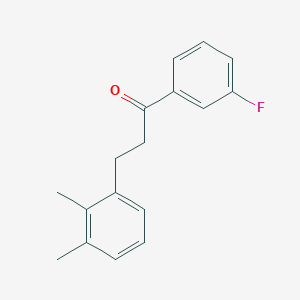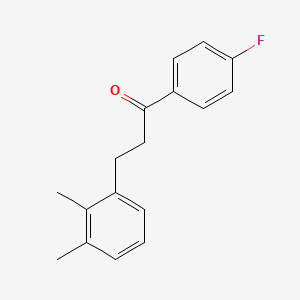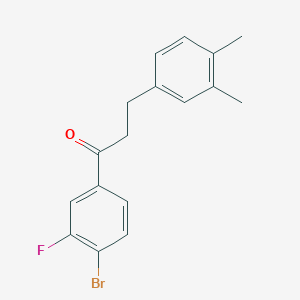
4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains bromine, fluorine, and a propiophenone group. Propiophenones are a type of aromatic ketone, which are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the bromine and fluorine atoms and the formation of the propiophenone group. This could potentially be achieved through a series of reactions including halogenation and Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms, as well as the propiophenone group, would likely have a significant impact on the compound’s shape and reactivity .Chemical Reactions Analysis
As an organic molecule containing halogens and a carbonyl group, this compound could potentially undergo a variety of chemical reactions. These might include nucleophilic substitution reactions with the bromine and fluorine atoms, and addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens and the carbonyl group could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Fluorination and Bromination Reactions : Research on similar bromo- and fluoro-substituted compounds has shown that these groups can significantly impact the chemical reactivity and physical properties of organic molecules. For instance, fluorination of bromophenols can lead to the formation of various fluorinated derivatives with potential applications in material science and medicinal chemistry (Koudstaal & Olieman, 2010).
Cathodic Reduction : Studies on α-bromopropiophenone derivatives have demonstrated that cathodic reduction can lead to the formation of complex organic structures, such as diphenyl butanediones and dimethylfurans, hinting at the potential of electrochemical methods in synthesizing novel compounds with bromo- and fluoro- groups (Barba et al., 1985).
Carbonic Anhydrase Inhibitory Properties : Bromophenols, including those with dimethoxy groups, have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This suggests potential pharmacological applications for structurally related compounds (Balaydın et al., 2012).
Molecular Structure Investigations : Studies on bromo- and fluoro-substituted compounds, such as fluorenes and phenols, provide insights into the effects of these substituents on molecular structure, electronic properties, and reactivity, which can inform the design and development of new materials and chemicals (Aoki et al., 1982).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRHFHIVTSBGLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644849 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898779-50-5 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

